3,6-Difluoro-N,N-dimethylpyrazin-2-amine
Description
3,6-Difluoro-N,N-dimethylpyrazin-2-amine is a pyrazine derivative characterized by two fluorine atoms at the 3- and 6-positions of the pyrazine ring and a dimethylamino group at the 2-position. The dimethylamino group enhances lipophilicity, while fluorine substituents influence electronic effects and metabolic stability .
Properties
IUPAC Name |
3,6-difluoro-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVBDRHHEVZXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-difluoropyrazine with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
3,6-Difluoro-N,N-dimethylpyrazin-2-amine is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and the dimethylamino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Halogen Effects: Fluorine (atomic radius: 0.64 Å) and chlorine (0.99 Å) differ in size and electronegativity, impacting steric hindrance and electronic properties.
- Substituent Position : The 3,6-difluoro substitution in the target compound creates a symmetric electronic environment, whereas analogs like 5-chloro-3,6-difluoro (asymmetric) may exhibit varied reactivity .
Physicochemical Properties
Notes:
- The dimethylamino group increases lipophilicity (logP ~1.5–2.0), while fluorine enhances metabolic stability by resisting oxidative degradation .
- The lower pKa of fluorinated analogs (e.g., 2.82 in ) suggests stronger electron-withdrawing effects compared to chlorinated derivatives .
Biological Activity
3,6-Difluoro-N,N-dimethylpyrazin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.17 g/mol. The compound features a pyrazine ring substituted with two fluorine atoms and two dimethylamine groups, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms can vary based on the context of use:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways. For example, it has been shown to affect the phosphorylation processes regulated by cyclin-dependent kinases (CDKs) .
- Receptor Binding : It can bind to certain receptors, altering their activity and leading to downstream biological effects. This interaction can modulate cellular responses, particularly in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits selective inhibition against certain cancer cell lines. |
| Enzyme Inhibition | Potential inhibitor of PKMYT1 and other related kinases. |
| Cellular Localization | Shows localization in cellular organelles such as the Golgi apparatus. |
| Cytotoxicity | Moderate cytotoxic effects on human tumor cell lines A549 and HeLa. |
Case Studies and Research Findings
- Antitumor Efficacy : In a study investigating various pyrazine derivatives, this compound demonstrated significant antitumor activity against A549 lung cancer cells. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cell division .
- Selectivity in Kinase Inhibition : Research indicated that this compound selectively inhibits PKMYT1, a kinase involved in DNA damage response pathways. This selectivity was confirmed through structure-activity relationship (SAR) studies that highlighted the importance of specific functional groups in enhancing potency .
- Fluorescence Polarization Assays : Fluorescence polarization assays were employed to evaluate the binding affinity of this compound to target proteins. Results showed a favorable binding profile compared to non-selective inhibitors .
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine | 55215-64-0 | Moderate cytotoxicity; enzyme inhibition |
| 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine | Not Available | Similar structural properties; varied activity |
| N-(6-Chloro-3-pyridylmethyl)ethylamine | 120739-77-7 | Different mechanism; less potent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
